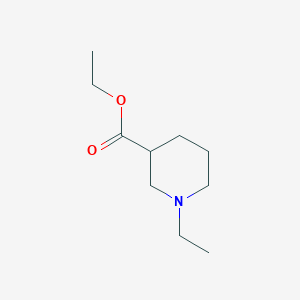

Ethyl 1-ethylpiperidine-3-carboxylate

Description

Ethyl 1-ethylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Properties

IUPAC Name |

ethyl 1-ethylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-11-7-5-6-9(8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYYMGKUKZHLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552229 | |

| Record name | Ethyl 1-ethylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57487-93-1 | |

| Record name | Ethyl 1-ethylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethylpiperidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Piperidine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-ethylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for:

- DPP-4 Inhibitors : These are used in the treatment of type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.

- Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs) : Compounds that affect serotonin and norepinephrine levels in the brain, useful for treating depression and anxiety disorders.

- Anti-thrombotic Agents : this compound is involved in the development of drugs that prevent blood clots.

Organic Synthesis

This compound is utilized in organic reactions due to its functional groups that allow for various transformations. It can be employed as:

- A reagent in the synthesis of more complex molecules.

- A precursor for heterocyclic compounds, which are essential in drug design.

Case Study 1: Synthesis of DPP-4 Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in synthesizing novel DPP-4 inhibitors. The research demonstrated that modifications to the piperidine ring could enhance biological activity, leading to compounds with improved efficacy against diabetes .

Case Study 2: Development of SNRIs

Research conducted by Sperber et al. investigated the role of this compound in creating SNRIs. The study found that derivatives of this compound exhibited significant antidepressant effects in preclinical models, suggesting potential therapeutic applications .

Case Study 3: Anti-thrombotic Applications

In a patent filed for new anti-thrombotic agents, this compound was identified as a crucial component for improving drug efficacy by modifying its structure to enhance binding affinity to target proteins involved in clot formation .

Mechanism of Action

The mechanism of action of ethyl 1-ethylpiperidine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Ethyl 1-ethylpiperidine-3-carboxylate can be compared with other piperidine derivatives:

Piperidine: The parent compound, simpler in structure and widely used in organic synthesis.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

1-Benzylpiperidine:

Biological Activity

Ethyl 1-ethylpiperidine-3-carboxylate, also known as ethyl nipecotate, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- SMILES: CCOC(=O)[C@@H]1CCCNC1

- Molecular Formula: C8H15NO2

- InChI Key: XIWBSOUNZWSFKU-SSDOTTSWSA-N

This compound belongs to the piperidine family and is a derivative of nipecotic acid, which is known for its role as a GABA reuptake inhibitor.

Ethyl nipecotate exhibits multiple mechanisms of action, primarily through its interaction with neurotransmitter systems:

- GABA Reuptake Inhibition : Ethyl nipecotate inhibits the GABA transporter, leading to increased levels of GABA in the synaptic cleft. This mechanism is crucial for its anxiolytic and anticonvulsant effects .

- Dual Receptor Antagonism : It acts as an antagonist at both H1 histamine receptors and 5-HT2A serotonin receptors, contributing to its potential in treating sleep disorders .

- Acetylcholinesterase Inhibition : Some derivatives have shown inhibitory activity against acetylcholinesterase, which is beneficial for conditions like Alzheimer's disease .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Anxiolytic Treatment : Its GABAergic activity positions it as a candidate for treating anxiety disorders.

- Neurodegenerative Diseases : Research indicates that derivatives can act as multi-targeting agents against Alzheimer's disease by addressing oxidative stress and inflammation .

- Antioxidant Properties : Compounds derived from ethyl nipecotate have demonstrated significant antioxidant activity, inhibiting lipid peroxidation and protein glycation .

Antioxidant Activity

A study synthesized various derivatives of ethyl nipecotate and evaluated their antioxidant properties. The results indicated that these compounds could inhibit lipid peroxidation with IC50 values as low as 20 μM and reduce oxidative protein glycation by up to 57% .

Neuropharmacological Studies

In behavioral studies involving animal models, ethyl nipecotate was shown to suppress aggressive behaviors in hamsters, indicating its potential use in managing aggression-related disorders .

Alzheimer’s Disease Research

Research conducted on nipecotic acid derivatives revealed their capability to inhibit acetylcholinesterase with IC50 values around 47 μM. These findings highlight the potential for developing new treatments targeting Alzheimer's disease through dual mechanisms of action—acetylcholinesterase inhibition and antioxidant activity .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.